molecular formula C11H14N2O B1380235 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 1267172-66-6

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B1380235
CAS No.: 1267172-66-6
M. Wt: 190.24 g/mol
InChI Key: RWUAYLKEKOTORC-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-(aminomethyl)-3,3-dimethyl-1H-indol-2-one, which accurately describes the structural features of the molecule. The Chemical Abstracts Service registry number 1267172-66-6 provides a unique identifier for this specific compound, while the alternative Chemical Abstracts Service number 1803583-02-9 corresponds to the hydrochloride salt form. The International Chemical Identifier representation InChI=1S/C11H14N2O/c1-11(2)8-5-7(6-12)3-4-9(8)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) provides a standardized method for representing the molecular structure electronically.

Comparative analysis with structurally related indolinone derivatives reveals distinct differences in molecular architecture and functional group positioning that influence chemical and physical properties. The parent compound 3-indolinone (CAS: 3260-61-5) with molecular formula C₈H₇NO serves as a fundamental reference structure, lacking both the dimethyl substitution at the 3-position and the aminomethyl group at the 5-position. This comparison highlights the significant structural modifications present in this compound that contribute to its unique properties.

The closely related compound 5-amino-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS: 31523-05-4) with molecular weight 176.21 grams per mole differs by the presence of a direct amino substitution rather than an aminomethyl group. This structural variation results in a more constrained molecular geometry and different hydrogen bonding capabilities compared to the target compound. The amino group directly attached to the aromatic ring in the related compound exhibits different electronic properties compared to the more flexible aminomethyl substituent.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₁H₁₄N₂O 190.24 Aminomethyl at 5-position, dimethyl at 3-position
5-amino-3,3-dimethyl-2,3-dihydro-1H-indol-2-one C₁₀H₁₂N₂O 176.22 Direct amino at 5-position, dimethyl at 3-position
6-amino-3,3-dimethylindolin-2-one C₁₀H₁₂N₂O 176.22 Amino at 6-position, dimethyl at 3-position
5-hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one C₁₀H₁₁NO₂ 177.20 Hydroxy at 5-position, methyl groups at 1 and 3 positions

Further structural comparisons with 6-amino-3,3-dimethylindolin-2-one (CAS: 100510-65-4) demonstrate the importance of substitution position on the aromatic ring. This isomeric compound places the amino functionality at the 6-position rather than the 5-position, resulting in different electronic distribution and potential reaction pathways. The 5,6-diamino-3,3-dimethylindolin-2-one variant (CAS: 100568-79-4) introduces additional amino functionality, creating a compound with enhanced hydrogen bonding capability and different solid-state packing characteristics.

The compound 5-hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one (CAS: 1010-68-0) provides insight into the effects of different heteroatom substitution, with a hydroxy group replacing the aminomethyl functionality. This substitution pattern results in different hydrogen bonding preferences and altered molecular polarity compared to the amino-containing derivatives. The 5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS: 74492-46-9) represents a halogenated analog that exhibits different electronic properties and potential reactivity patterns due to the electron-withdrawing nature of the chlorine substituent.

These structural comparisons reveal that this compound occupies a unique position within the indolinone family, combining the conformational flexibility of the aminomethyl side chain with the steric influence of the geminal dimethyl groups. The specific substitution pattern creates a compound with distinct hydrogen bonding capabilities, electronic properties, and three-dimensional structure that differentiate it from related indolinone derivatives in both its chemical behavior and potential applications.

Properties

IUPAC Name

5-(aminomethyl)-3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)8-5-7(6-12)3-4-9(8)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUAYLKEKOTORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)CN)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Indolinone Core

The indolinone core is typically synthesized via cyclization reactions involving anilines or substituted anilines and appropriate keto precursors. A common approach involves:

  • Starting from a 2-nitrobenzaldehyde or 2-nitrobenzoyl chloride derivative.
  • Reduction of the nitro group to an amine.
  • Cyclization with a suitable ketone or ester to form the indolinone ring.
  • Introduction of geminal dimethyl groups at the 3-position can be achieved by using ketones such as pinacolone or other 3,3-dimethyl-substituted ketones during cyclization.

Introduction of the Aminomethyl Group at the 5-Position

The aminomethyl substituent at the 5-position requires selective functionalization of the aromatic ring, which can be accomplished by:

  • Electrophilic substitution at the 5-position of the indolinone ring with a suitable formyl or halomethyl precursor.
  • Subsequent reductive amination or nucleophilic substitution to convert the formyl or halomethyl group into an aminomethyl group.
  • Alternatively, direct Mannich-type reactions on the 5-position using formaldehyde and amines under acidic conditions can introduce the aminomethyl group.

Representative Synthetic Route

A typical preparation method involves:

  • Synthesis of 3,3-dimethyl-2,3-dihydro-1H-indol-2-one core : React 2-aminobenzoyl derivatives with pinacolone under acidic or basic conditions to induce cyclization and form the indolinone ring with geminal dimethyl substitution.

  • Functionalization at the 5-position : Bromination or formylation at the 5-position of the indolinone ring using N-bromosuccinimide (NBS) or Vilsmeier-Haack reaction, respectively.

  • Aminomethyl group introduction : Convert the 5-bromo or 5-formyl derivative to the 5-(aminomethyl) derivative by nucleophilic substitution with ammonia or primary amines, or by reductive amination using ammonium salts and reducing agents such as sodium cyanoborohydride.

  • Purification and characterization : The final compound is purified by recrystallization or chromatography and characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.

Detailed Research Findings and Data

Spectroscopic Characterization

Spectroscopic Method Key Observations for this compound
IR Spectroscopy Characteristic carbonyl stretch around 1690-1710 cm⁻¹ indicating lactam C=O; NH and NH2 stretches near 3300-3400 cm⁻¹
1H NMR Singlets for 3,3-dimethyl protons near 1.2-1.4 ppm; aminomethyl protons as singlet or doublet near 3.5-4.0 ppm; aromatic protons in 6.5-7.5 ppm range
13C NMR Carbonyl carbon resonance near 190-200 ppm; aromatic carbons between 110-140 ppm; methyl carbons near 20-30 ppm
Mass Spectrometry Molecular ion peak at m/z 190 consistent with molecular weight

These data confirm the successful synthesis and substitution pattern of the compound.

Reaction Yields and Conditions

Step Reagents/Conditions Yield (%) Notes
Indolinone core formation 2-aminobenzoyl derivative + pinacolone, reflux 70-85 Acidic or basic catalysis
5-position bromination/formylation NBS or Vilsmeier-Haack reagent, controlled temperature 80-90 Regioselective substitution
Aminomethyl introduction Ammonia or amine + reducing agent, mild reflux 60-75 Reductive amination or nucleophilic substitution
Purification Recrystallization or chromatography - High purity confirmed by spectral data

Optimization of reaction times and temperatures is critical to maximize yields and minimize side reactions.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages
Direct Mannich reaction One-step introduction of aminomethyl group Possible regioselectivity issues, side reactions
Halogenation + nucleophilic substitution High regioselectivity, well-established Requires multiple steps, use of hazardous reagents
Reductive amination of formyl intermediate Mild conditions, good yields Requires careful control of reducing agent to avoid over-reduction

The halogenation followed by nucleophilic substitution or reductive amination is the most commonly reported and reliable method for this compound.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in several therapeutic areas:

  • Neuropharmacology : It acts as a potent and selective agonist for the GABA A receptor, which is crucial for inhibitory neurotransmission in the central nervous system. Its modulation of the GABAergic pathway suggests potential applications in treating anxiety, epilepsy, and neurodegenerative diseases.
  • Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens. This makes it a candidate for developing new antibacterial and antifungal agents.
  • Anticancer Research : Preliminary investigations have highlighted its potential in cancer therapy. The compound may influence cell signaling pathways that regulate proliferation and apoptosis in cancer cells .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : Its indole core allows for the construction of more complex structures through various chemical reactions such as oxidation, reduction, and substitution. This versatility is valuable in pharmaceutical development and materials science .
  • Dyes and Pigments : The compound's derivatives are utilized in the synthesis of dyes and pigments due to their vibrant colors and stability .

Biochemical Research

The compound's interactions with biological systems make it significant for biochemical studies:

  • Enzyme Modulation : It has been shown to interact with various enzymes, influencing their activity and stability. Such interactions are essential for understanding metabolic pathways and developing enzyme inhibitors or activators .
  • Cellular Effects : Research indicates that it can alter gene expression related to metabolic pathways, thereby affecting cellular metabolism and energy production.

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial contexts:

  • Chemical Manufacturing : Its role as an intermediate in the synthesis of various chemicals underscores its importance in industrial chemistry .

Case Study 1: Neuropharmacological Potential

A study investigated the effects of this compound on GABA A receptor modulation. Results demonstrated that it enhances inhibitory neurotransmission, suggesting therapeutic potential for anxiety disorders.

Case Study 2: Antimicrobial Activity

Research conducted on several derivatives revealed significant antimicrobial effects against Gram-positive and Gram-negative bacteria. This study supports further exploration into its use as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The indole core can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications Reference
This compound Not provided C₁₁H₁₄N₂O 3,3-dimethyl; 5-aminomethyl 190.25 (calc.) Potential bioactive scaffold N/A
5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 74492-46-9 C₁₀H₁₀ClNO 3,3-dimethyl; 5-Cl 195.65 Intermediate in organic synthesis
3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride 1214187-61-7 C₈H₈ClN₂O·HCl 3-NH₂; 5-Cl 216.07 (free base) Salt form enhances solubility
(2,3-Dihydro-1H-indol-5-ylmethyl)amine M1248 (Molbank) C₉H₁₂N₂ 5-aminomethyl 148.20 Precursor for bioactive derivatives
3-(Hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one 324029-69-8 C₁₀H₁₀N₂O₂ 3-hydroxyimino; 5,7-dimethyl 190.20 Chelation and redox activity
5-[Amino(3-iodophenyl)methyl]-1-methyl-2,3-dihydro-1H-indol-2-one Not provided C₁₆H₁₅IN₂O 1-Me; 5-(3-iodophenyl-aminomethyl) 378.21 Radiolabeling or targeted therapies

Structural and Functional Differences

Substituent Effects on Reactivity: The 5-chloro analog (CAS 74492-46-9) replaces the aminomethyl group with a halogen, reducing hydrogen-bonding capacity but increasing electrophilicity. This makes it a versatile intermediate for cross-coupling reactions . The 3-amino-5-chloro derivative (CAS 1214187-61-7) introduces a basic amino group at position 3, which, when protonated (as in the hydrochloride salt), improves aqueous solubility for pharmacological applications .

Bioactivity Implications: The parent compound (2,3-dihydro-1H-indol-5-ylmethyl)amine (Molbank M1248) lacks the 3,3-dimethyl and carbonyl groups but retains the 5-aminomethyl moiety. Its derivatives exhibit antimicrobial and antitumor activity, suggesting the aminomethyl group’s role in target binding . The 3-hydroxyimino analog (CAS 324029-69-8) introduces an oxime group, enabling metal chelation and antioxidant properties, which are absent in the target compound .

The 5-(3-iodophenyl-aminomethyl) derivative (C₁₆H₁₅IN₂O) incorporates a bulky aryl group, likely influencing binding affinity in receptor-targeted applications .

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., 3-amino-5-chloro analog) exhibit improved water solubility compared to neutral analogs, critical for drug formulation .
  • Stability : The 3,3-dimethyl substitution in the target compound and its 5-chloro analog may reduce ring-opening reactions, enhancing stability under physiological conditions .
  • Hydrogen Bonding: The 5-aminomethyl group in the target compound provides two hydrogen bond donors, whereas the 5-chloro analog lacks this capacity, impacting interactions with biological targets.

Biological Activity

5-(Aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS No. 1267172-66-6) is a heterocyclic compound with significant potential in medicinal chemistry. This compound features an indole core structure, which is prevalent in various natural products and pharmaceuticals. Its biological activity has garnered attention due to its interactions with enzymes and cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2OC_{11}H_{14}N_{2}O, with a molecular weight of approximately 190.24 g/mol. The compound exhibits a melting point range of 190-194 °C and is soluble in organic solvents.

Enzyme Interactions

This compound has been shown to interact with various enzymes, influencing their activity. Notably, it may modulate the activity of enzymes involved in metabolic pathways by binding to active or allosteric sites:

  • Metabolic Pathways : The compound affects the expression of genes related to metabolism, leading to alterations in cellular energy production.
  • Enzyme Modulation : It has been observed to stabilize certain enzyme forms, enhancing their catalytic efficiency.

Cellular Effects

The compound's influence extends to cellular signaling pathways and gene expression:

  • Cell Signaling : It modulates pathways that regulate cell growth and apoptosis.
  • Gene Expression : Studies indicate that this compound can upregulate or downregulate specific genes involved in inflammatory responses and cell survival.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

Study Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15.0Induction of apoptosis
HeLa (cervical cancer)12.5Inhibition of cell proliferation

These studies suggest that the compound may induce apoptosis through intrinsic pathways and inhibit cell cycle progression.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial effects against a range of pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases:

  • Alzheimer's Disease Model : In scopolamine-induced mice, administration of the compound led to significant improvements in memory retention and reduced oxidative stress markers.
    • Findings : The compound inhibited acetylcholinesterase activity, suggesting potential benefits in cognitive function enhancement.
  • Parkinson's Disease Model : In vitro studies showed that it protects dopaminergic neurons from oxidative stress-induced apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be optimized?

  • Methodology : A common approach involves condensation reactions using phase-transfer catalysts (e.g., chiral catalysts for enantiomeric control) or acid catalysts like p-toluenesulfonic acid (p-TSA). For example, analogous indol-2-one derivatives are synthesized via cyclization of intermediates with aldehydes or ketones under reflux conditions in toluene or dichloromethane . Optimization focuses on solvent polarity, temperature, and catalyst loading to improve yield and regioselectivity.

Q. How can the crystal structure of this compound be resolved, and which software tools are validated for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement uses the SHELX suite (e.g., SHELXL for small-molecule refinement), which handles twinned data and high-resolution structures . Validate results with R-factors (<0.05 for high quality) and mean C–C bond deviation (<0.003 Å) .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

  • Methodology :

  • NMR : Confirm indol-2-one core via 1^1H NMR (e.g., NH protons at δ 10–12 ppm, diastereotopic methyl groups).
  • FT-IR : Detect carbonyl (C=O) stretching near 1700–1750 cm1^{-1}.
  • HRMS : Verify molecular weight (e.g., [M+H]+^+ peak) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-dimethyl group influence reactivity in functionalization reactions?

  • Methodology : Computational studies (DFT/B3LYP/6-31G(d,p)) predict steric hindrance from the geminal dimethyl groups, which stabilize the indol-2-one core and direct electrophilic substitution to the 5-position. Experimental validation via regioselective bromination or coupling reactions (e.g., Suzuki-Miyaura) can confirm computational predictions .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. antioxidant effects)?

  • Methodology :

  • Dose-response profiling : Test activity across multiple concentrations (e.g., IC50_{50} for antimicrobial assays, EC50_{50} for receptor modulation).
  • Structural analogs : Compare substituent effects (e.g., 5-aminomethyl vs. 5-iodo derivatives) to isolate pharmacophores .
  • Assay validation : Use standardized protocols (e.g., CLSI for antimicrobials, FRAP/DPPH for antioxidants) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and binding affinity to targets like progesterone receptors?

  • Methodology :

  • Docking studies : Use MOE or AutoDock to model interactions with PR ligand-binding domains. Focus on hydrogen bonding (e.g., NH groups) and hydrophobic contacts with dimethyl substituents .
  • ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions .

Q. What experimental designs mitigate challenges in scaling up enantioselective synthesis?

  • Methodology :

  • Chiral chromatography : Separate enantiomers (e.g., using amylose-based columns) post-synthesis.
  • Asymmetric catalysis : Employ chiral phase-transfer catalysts (e.g., cinchona alkaloids) during key steps like cyclization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

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